molecular formula C24H29ClN4O B6029422 2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol

2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol

Cat. No.: B6029422
M. Wt: 425.0 g/mol
InChI Key: AAIULNQTTHSDBK-UHFFFAOYSA-N
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Description

2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol is a complex organic compound that features a pyrazole ring, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Final Coupling: The pyrazole and piperazine intermediates are coupled together using a suitable linker, such as a halomethyl group, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole or piperazine rings, potentially leading to ring-opened products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ring-opened products or reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: The compound can be studied for its interactions with various biological targets, including receptors and enzymes.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazole and piperazine rings are known to interact with various biological targets, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol
  • 2-[4-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol

Uniqueness

The presence of the chlorophenyl group in 2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O/c25-22-8-6-20(7-9-22)24-21(16-26-27-24)17-28-13-14-29(23(18-28)11-15-30)12-10-19-4-2-1-3-5-19/h1-9,16,23,30H,10-15,17-18H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIULNQTTHSDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=C(NN=C2)C3=CC=C(C=C3)Cl)CCO)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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